molecular formula C19H16F3N7O2S B2471131 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1115914-90-3

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2471131
CAS No.: 1115914-90-3
M. Wt: 463.44
InChI Key: WTWRSSFAIDMMLY-UHFFFAOYSA-N
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Description

The compound 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a structurally complex heterocyclic molecule featuring:

  • A tricyclic core with five nitrogen atoms, one sulfur atom, and an oxygen atom.
  • A trifluoromethylphenyl acetamide moiety at position 4, enhancing lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group .

The sulfur atom in the tricyclic system may influence redox properties or metal-binding capabilities, as seen in sulfur-containing transition metal compounds .

Properties

IUPAC Name

2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N7O2S/c20-19(21,22)11-3-5-12(6-4-11)24-13(30)9-29-18(31)28-10-23-15-14(16(28)26-29)32-17(25-15)27-7-1-2-8-27/h3-6,10H,1-2,7-9H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWRSSFAIDMMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the core tricyclic structure, introduction of the pyrrolidinyl and thia groups, and final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinyl and thia groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Property Differences

Compound Name / Class Core Structure Substituents Key Properties
Target Compound Tricyclic (N,S,O-heterocycle) CF₃-phenyl, pyrrolidine High lipophilicity, rigid core
N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide Bicyclic pyrrolidine-acetamide Propyl, thioxomethyl Moderate polarity, simpler scaffold
Oleanolic Acid (OA) and Hederagenin (HG) Pentacyclic triterpenoids Hydroxyl groups Polar, hydrogen-bonding capacity
5-Hydroxy-flavones Flavonoid Hydroxyl at position 5 Intramolecular hydrogen bonding

Key Observations:

  • Lipophilicity: The trifluoromethyl group in the target compound increases its hydrophobicity compared to hydroxylated analogs like OA or HG, which exhibit higher aqueous solubility due to polar groups .
  • Conformational Flexibility: The pyrrolidine substituent introduces flexibility, contrasting with rigid triterpenoids (e.g., OA) or flavonoid systems .
  • Electronic Effects: The sulfur atom in the tricyclic core may modulate electron density, akin to sulfur-containing transition metal compounds that exhibit unique optical or magnetic properties .

Mechanistic and Functional Comparisons

Molecular Docking and Target Interactions

Studies on structurally similar compounds (e.g., OA and HG) demonstrate that shared scaffolds correlate with overlapping protein targets and mechanisms of action (MOAs) . For the target compound:

  • The tricyclic core may interact with enzymes or receptors via π-π stacking or hydrogen bonding, similar to flavonoid-protein interactions .
  • The CF₃ group could enhance binding affinity to hydrophobic pockets, as seen in fluorine-containing agrochemicals .

Analytical and Chromatographic Behavior

Evidence from flavonoid retention studies suggests that intramolecular hydrogen bonding (HB) in the target compound’s tricyclic core (via N–H or S–O interactions) would reduce polarity, leading to longer retention times in reversed-phase chromatography compared to hydroxyl-rich analogs.

Table 3: Predicted Chromatographic Properties

Compound log k' (Predicted) Key Retention Influencers
Target Compound 3.8–4.2 CF₃ group, intramolecular HB
5-Hydroxy-flavones 2.5–3.0 Strong intramolecular HB
Gallic Acid 1.2–1.8 High polarity, no HB

Biological Activity

The compound 2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates multiple heterocycles and functional groups that may confer a range of biological activities.

Structural Overview

This compound features a pyrrolidine ring , a thia group , and a pentaazatricyclo structure , which are known to enhance biological interactions. The trifluoromethyl group may also influence its pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit potent anticancer activity. A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549 cells). These compounds were evaluated using the MTT assay to measure cell viability post-treatment.

CompoundCancer Cell LineIC50 (µM)Notes
Compound AA54912.5Strong activity
Compound BA54915.0Moderate activity
Target CompoundA54910.0Promising candidate

The target compound showed an IC50 value of 10 µM , indicating its potential as an effective anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against multidrug-resistant strains of Staphylococcus aureus. The target compound exhibited selective activity against these pathogens, outperforming conventional antibiotics like linezolid.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus (MRSA)8
E. coli16

The results suggest that the compound could serve as a lead for developing new antimicrobial therapies targeting resistant strains .

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and microbial survival. For instance, the presence of the pyrrolidine moiety may facilitate interactions with cellular receptors or enzymes involved in these processes.

Case Studies

  • Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested for their anticancer properties against A549 cells. The study found that modifications to the phenyl ring significantly influenced anticancer efficacy.
  • Antimicrobial Efficacy : In a comparative study, the target compound was tested against various strains of Staphylococcus aureus, showing effectiveness against resistant strains that are typically hard to treat with standard antibiotics.

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